2'-Deoxyadenosine-5'-diphosphate

Description

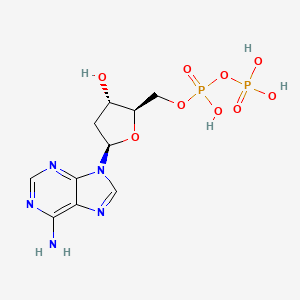

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEAPNUQQAICNR-RRKCRQDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950621 |

Source

|

| Record name | 2′-Deoxyadenosine 5′-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | dADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2793-06-8, 72003-83-9 |

Source

|

| Record name | dADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2793-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyadenosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002793068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′-Deoxyadenosine 5′-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYADENOSINE DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APQ916I0QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dADP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001508 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2'-Deoxyadenosine-5'-diphosphate (dADP): A Key Human Metabolite in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-diphosphate (dADP) is a purine nucleotide diphosphate that plays a crucial, albeit often subtle, role in human cellular metabolism and signaling. While not as abundant as its ribonucleotide counterpart, adenosine diphosphate (ADP), or its triphosphate precursor, deoxyadenosine triphosphate (dATP), dADP is a critical intermediate in purine metabolism. Its significance becomes particularly pronounced in certain pathological conditions, most notably in the genetic disorder Adenosine Deaminase (ADA) deficiency, where its accumulation contributes to severe immunodeficiency. Furthermore, dADP is implicated in the intricate signaling cascade of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of dADP as a human metabolite, focusing on its metabolic pathways, physiological roles, and association with disease. It also outlines experimental approaches for its study, aiming to equip researchers and drug development professionals with the foundational knowledge to investigate this important molecule further.

Core Biochemical Roles and Metabolic Pathways

dADP is primarily involved in the de novo and salvage pathways of purine metabolism. Purines are essential for the synthesis of DNA and RNA, as well as for cellular energy transfer and signaling.

The primary metabolic pathways involving dADP are:

-

Formation from dATP Hydrolysis: dATP, a building block for DNA synthesis, can be hydrolyzed to dADP. This reaction is particularly significant in the context of apoptosis.

-

Phosphorylation to dATP: dADP can be phosphorylated by nucleoside diphosphate kinases to form dATP, which is then incorporated into DNA.

-

Salvage Pathway: Deoxyadenosine, derived from the breakdown of DNA, is phosphorylated to deoxyadenosine monophosphate (dAMP), which is then further phosphorylated to dADP and subsequently to dATP.

A simplified overview of the central role of dADP in purine metabolism is presented below.

Association with Human Disease: Adenosine Deaminase (ADA) Deficiency

The most well-documented clinical significance of dADP is in the context of Adenosine Deaminase (ADA) deficiency , a rare autosomal recessive genetic disorder. ADA is a key enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

In the absence of functional ADA, its substrates, particularly deoxyadenosine, accumulate. This leads to a subsequent increase in the intracellular concentrations of deoxyadenosine monophosphate (dAMP), dADP, and dATP, primarily within lymphocytes. The accumulation of these deoxyadenosine nucleotides is highly toxic to lymphocytes, leading to their depletion and resulting in Severe Combined Immunodeficiency (SCID) .

The toxic effects are mediated primarily by the high levels of dATP, which inhibits ribonucleotide reductase, an enzyme essential for the synthesis of all deoxynucleotides required for DNA replication. This inhibition leads to a starvation of cells for other deoxynucleotides, ultimately impairing DNA synthesis and repair, and inducing apoptosis. While dATP is the primary toxic metabolite, the elevated levels of dADP also contribute to the overall imbalance of the deoxynucleotide pool.

Quantitative Data Summary

While precise concentrations of dADP in various human tissues under normal physiological conditions are not extensively documented in readily available literature, a clear qualitative and semi-quantitative picture emerges in the context of ADA deficiency.

| Metabolite | Normal Physiological State (Erythrocytes) | ADA Deficiency (Erythrocytes) | Reference |

| dADP | Undetectable or trace amounts | Markedly elevated | |

| dATP | Undetectable or trace amounts | Markedly elevated |

Role in Apoptosis Signaling

dADP plays a specific role in the intrinsic pathway of apoptosis . This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, most notably cytochrome c.

Upon release into the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This binding, in the presence of dATP, triggers a conformational change in Apaf-1, leading to the assembly of a large protein complex known as the apoptosome . A crucial step in the activation of the apoptosome is the hydrolysis of the bound dATP to dADP. This hydrolysis event is thought to lock the apoptosome in an active conformation, which then recruits and activates pro-caspase-9. Activated caspase-9, in turn, initiates a cascade of effector caspases (e.g., caspase-3), which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Experimental Protocols

The accurate quantification of dADP in biological samples is challenging due to its low abundance under normal physiological conditions and the presence of other highly abundant nucleotides. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is the method of choice for the sensitive and specific detection of dADP.

General Workflow for dADP Quantification

A generalized workflow for the analysis of dADP in human erythrocytes is outlined below. This protocol should be optimized and validated for specific experimental needs.

Key Methodological Considerations:

-

Sample Handling: Rapid processing and storage at low temperatures (-80°C) are crucial to prevent nucleotide degradation.

-

Extraction: Perchloric acid extraction is a common method for deproteinizing samples and extracting nucleotides. It is important to neutralize the extract before analysis.

-

Chromatography: Anion-exchange chromatography is well-suited for separating nucleotides based on their charge. Reversed-phase ion-pairing chromatography is another effective approach.

-

Detection: Tandem mass spectrometry (MS/MS) provides the highest sensitivity and specificity for dADP detection, allowing for accurate quantification even at low concentrations. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Implications for Drug Development

The involvement of dADP and its metabolic pathways in immunodeficiency and apoptosis presents several avenues for therapeutic intervention.

-

ADA Deficiency Therapies: Current treatments for ADA deficiency include enzyme replacement therapy (ERT) and hematopoietic stem cell transplantation (HSCT). Gene therapy is also an emerging and promising approach. Monitoring dADP and dATP levels in patients is crucial for assessing therapeutic efficacy.

-

Cancer Therapeutics: The role of dADP in apoptosis suggests that targeting the apoptosome pathway could be a strategy for cancer treatment. However, the ubiquitous nature of this pathway necessitates highly specific targeting to avoid off-target effects. Modulating the levels of dATP and dADP could potentially sensitize cancer cells to other chemotherapeutic agents.

-

Antiviral Drug Development: Some antiviral drugs are nucleoside analogs that, once phosphorylated within the cell, can interfere with viral DNA synthesis. Understanding the metabolism of deoxyadenosine and its phosphorylated derivatives, including dADP, is important for the design and optimization of such drugs.

Conclusion

This compound is a critical, though often overlooked, human metabolite with significant implications for both normal physiology and disease. Its central role in purine metabolism, its dramatic accumulation in ADA deficiency, and its specific function in the execution of apoptosis highlight its importance. For researchers and drug development professionals, a thorough understanding of dADP metabolism and signaling is essential for elucidating disease mechanisms and for the rational design of novel therapeutic strategies. Further research is warranted to fully characterize the quantitative landscape of dADP in various human tissues and to explore its potential as a biomarker and therapeutic target in a broader range of diseases.

The Role of 2'-Deoxyadenosine-5'-diphosphate in Mitochondrial Nucleotide Pools: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity and balance of mitochondrial nucleotide pools are paramount for the maintenance of mitochondrial DNA (mtDNA) and overall cellular bioenergetics. Deficiencies in these pools are linked to a class of severe genetic disorders known as mitochondrial DNA depletion syndromes. While much research has focused on the roles of deoxyribonucleoside triphosphates (dNTPs), the intermediate species, such as 2'-deoxyadenosine-5'-diphosphate (dADP), are less characterized yet fundamentally important. This technical guide provides a comprehensive overview of the role of dADP in mitochondrial nucleotide metabolism, including its synthesis, subsequent phosphorylation, and the enzymes involved. Furthermore, this guide outlines detailed experimental protocols for the quantification of mitochondrial nucleotide pools with a focus on dADP and presents a framework for data presentation.

The Metabolic Pathway of this compound in Mitochondria

Mitochondria maintain their own pool of deoxyribonucleotides for mtDNA replication and repair, which is supplied by both the import of nucleotides from the cytosol and an intramitochondrial salvage pathway. The mitochondrial salvage pathway is crucial, particularly in non-dividing cells where cytosolic de novo synthesis is less active. This compound (dADP) is a key intermediate in the mitochondrial salvage of deoxyadenosine.

The synthesis of dATP from deoxyadenosine within the mitochondria occurs in a three-step enzymatic cascade:

-

Phosphorylation of Deoxyadenosine to dAMP: Deoxyadenosine is first phosphorylated to 2'-deoxyadenosine-5'-monophosphate (dAMP) by the enzyme deoxyguanosine kinase (dGK), which is encoded by the DGUOK gene. Despite its name, dGK has a broad substrate specificity and can phosphorylate purine deoxyribonucleosides, including deoxyadenosine.[1]

-

Phosphorylation of dAMP to dADP: dAMP is subsequently phosphorylated to this compound (dADP). This reaction is catalyzed by a mitochondrial adenylate kinase (AK). Several isoforms of adenylate kinase exist, and the specific isoform responsible for this conversion in the mitochondrial matrix is believed to be AK3, which utilizes GTP as a phosphate donor.

-

Phosphorylation of dADP to dATP: Finally, dADP is converted to 2'-deoxyadenosine-5'-triphosphate (dATP) by a nucleoside diphosphate kinase (NDPK). The mitochondrial isoform, NME4 (also known as NDPK-D), is associated with the inner mitochondrial membrane and catalyzes the transfer of a phosphate group from ATP (or other NTPs) to dADP.[2][3][4]

This pathway ensures the provision of dATP for mtDNA synthesis. Defects in enzymes of this pathway, such as dGK, can lead to a depletion of mitochondrial dNTP pools and are associated with mitochondrial diseases.[1][5][6]

Quantitative Data on Mitochondrial dADP Pools

Accurate quantification of mitochondrial nucleotide pools is technically challenging due to their low abundance compared to ribonucleotides and the need for rapid and effective separation of mitochondria from the cytosol. To date, the majority of published studies have focused on the quantification of deoxyribonucleoside triphosphates (dNTPs), as these are the final precursors for DNA synthesis. Consequently, there is a notable lack of specific quantitative data for dADP concentrations in mitochondrial pools in the scientific literature.

For researchers aiming to investigate the role of dADP, we present a template table for the presentation of such quantitative data. The values provided are hypothetical and for illustrative purposes only.

| Sample Type | Condition | dADP (pmol/mg mitochondrial protein) | dATP (pmol/mg mitochondrial protein) | dADP/dATP Ratio |

| Human Fibroblasts | Control | [Hypothetical Value: 0.5] | [Hypothetical Value: 5.0] | [Hypothetical Value: 0.10] |

| Human Fibroblasts | dGK Mutant | [Hypothetical Value: <0.1] | [Hypothetical Value: 0.8] | [Hypothetical Value: <0.13] |

| Mouse Liver | Wild-Type | [Hypothetical Value: 0.8] | [Hypothetical Value: 8.0] | [Hypothetical Value: 0.10] |

| Mouse Muscle | Wild-Type | [Hypothetical Value: 0.3] | [Hypothetical Value: 4.5] | [Hypothetical Value: 0.07] |

Experimental Protocols for Quantification of Mitochondrial dADP

The quantification of dADP in mitochondrial extracts is best achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) due to the high sensitivity and specificity of this technique. The following protocol is a composite based on established methods for dNTP analysis and should be optimized for the specific instrumentation and experimental conditions.[7]

Mitochondrial Isolation from Cultured Cells

-

Cell Harvesting: Harvest cultured cells (e.g., 10-20 million cells) by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes) on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Mitochondrial Wash: Resuspend the mitochondrial pellet in 1 mL of isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. The resulting pellet is the purified mitochondrial fraction.

Nucleotide Extraction

-

Lysis: Resuspend the mitochondrial pellet in 150 µL of ice-cold 65% methanol.

-

Vortexing and Sonication: Vortex the mixture vigorously for 3 minutes. Sonicate the sample in an ice bath for 90 seconds.[7]

-

Incubation: Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube. The extract can be stored at -80°C until analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1 mm x 50 mm, 3 µm) is suitable for separating nucleotides.[7]

-

Mobile Phase A: 0.1 M ammonium acetate in water, pH adjusted to 9.5 with ammonium hydroxide.[7]

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[7]

-

Gradient: A ballistic gradient should be optimized to achieve separation of dADP from other nucleotides, particularly ADP and dATP.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 25 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for dADP: The specific MRM transition for dADP needs to be determined empirically. A proposed transition is the precursor ion [M-H]⁻ of m/z 410.0 -> product ion [M-H-PO3-H2O]⁻ of m/z 312.0 or the pyrophosphate fragment [H2P2O7]⁻ of m/z 174.9. These values are based on the molecular weight of dADP (411.18 g/mol ) and common fragmentation patterns of diphosphorylated nucleosides.

-

Instrument Parameters: Optimize cone voltage and collision energy for the specific dADP transition to achieve maximum sensitivity.[7]

-

-

Quantification: Generate a standard curve using a serial dilution of a dADP standard of known concentration. The concentration of dADP in the samples is determined by comparing the peak area of the dADP MRM transition to the standard curve.

Key Enzymes in Mitochondrial dADP Metabolism

The maintenance of the mitochondrial dADP pool is regulated by the coordinated action of several key enzymes.

-

Deoxyguanosine Kinase (dGK / DGUOK): This is the first enzyme in the mitochondrial salvage pathway for purine deoxyribonucleosides. It catalyzes the phosphorylation of deoxyguanosine and deoxyadenosine to their respective monophosphates. Mutations in the DGUOK gene are a cause of mtDNA depletion syndrome, highlighting the critical role of this enzyme.[1][6]

-

Mitochondrial Adenylate Kinases (AKs): These enzymes catalyze the interconversion of adenine nucleotides. AK2, located in the mitochondrial intermembrane space, is known to catalyze the reaction ATP + AMP ⇌ 2 ADP. In the mitochondrial matrix, AK3 is thought to be responsible for the phosphorylation of dAMP to dADP, likely using GTP as a phosphate donor in the reaction GTP + AMP ⇌ GDP + ADP. The substrate specificity of these enzymes for deoxynucleotides versus ribonucleotides is an area of ongoing research.

-

Nucleoside Diphosphate Kinase (NDPK / NME4): This enzyme, located at the inner mitochondrial membrane, is responsible for the final phosphorylation step, converting (d)NDPs to (d)NTPs. NME4 has broad substrate specificity and can phosphorylate a wide range of ribonucleoside and deoxyribonucleoside diphosphates.[2][3][4] It plays a crucial role in providing the immediate precursors for mtDNA synthesis.

Conclusion and Future Directions

This compound is a vital, albeit understudied, intermediate in the mitochondrial nucleotide salvage pathway. Its transient existence belies its importance in the carefully orchestrated synthesis of dATP required for mtDNA integrity. While the enzymatic players in its metabolism are largely identified, a significant gap remains in our understanding of the precise regulation of its pool size and the absolute concentrations of dADP within the mitochondria of different tissues and under various physiological and pathological conditions.

The development and application of sensitive and specific analytical methods, such as the HPLC-MS/MS protocol outlined here, will be instrumental in filling this knowledge gap. Such studies will not only enhance our fundamental understanding of mitochondrial metabolism but may also provide novel insights into the pathophysiology of mitochondrial diseases and identify new targets for therapeutic intervention. For professionals in drug development, a deeper understanding of the enzymes that regulate dADP levels could offer opportunities for modulating mitochondrial function and treating diseases associated with mitochondrial dysfunction.

References

- 1. Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forensicrti.org [forensicrti.org]

- 4. LC-DAD-ESI-MS/MS characterization of phenolic constituents in Turkish black tea: Effect of infusion time and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of 2'-Deoxyadenosine-5'-diphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine-5'-diphosphate (dADP) is a crucial deoxyribonucleotide that plays a central role in cellular metabolism, primarily as an intermediate in the biosynthesis of 2'-deoxyadenosine-5'-triphosphate (dATP), an essential precursor for DNA synthesis and repair.[1] This technical guide provides a comprehensive overview of the biochemical properties of dADP, its metabolic significance, and relevant experimental methodologies for its study.

Core Biochemical and Physical Properties

This compound is a purine nucleotide composed of an adenine base, a deoxyribose sugar, and two phosphate groups attached to the 5' carbon of the sugar.[2] Its structure is similar to adenosine diphosphate (ADP), with the key difference being the absence of a hydroxyl group at the 2' position of the ribose sugar.[2]

Chemical and Physical Data

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₅N₅O₉P₂ | [3] |

| Molar Mass | 411.201722 g/mol | [3] |

| IUPAC Name | [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl trihydrogen diphosphate | [3] |

| Synonyms | dADP, Deoxyadenosine diphosphate | [2] |

| Appearance | Solid | [4] |

| Solubility | Soluble in water. For the sodium salt, solubility in PBS (pH 7.2) is 10 mg/ml.[4] | [4] |

| Storage Conditions | Long-term storage at -20°C is recommended for stability.[4] | [4] |

| UV Maximum Absorption | 260 nm | [4] |

Metabolic Role and Signaling Pathways

The primary and well-established role of dADP is as a direct precursor to dATP. This conversion is a critical step in maintaining the cellular pool of deoxynucleoside triphosphates (dNTPs) necessary for high-fidelity DNA replication and repair.[1]

Deoxyadenosine Triphosphate (dATP) Synthesis Pathway

The synthesis of dATP from adenosine diphosphate (ADP) involves a multi-step enzymatic pathway. First, ADP is reduced to dADP by ribonucleotide reductase. Subsequently, dADP is phosphorylated to dATP by nucleoside diphosphate kinases (NDPKs).

Regulation of Ribonucleotide Reductase

The activity of ribonucleotide reductase, the enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, is tightly regulated by allosteric mechanisms. dATP, the end product of the pathway involving dADP, acts as a feedback inhibitor of ribonucleotide reductase, thereby controlling the overall rate of dNTP synthesis.[5] ATP, on the other hand, generally acts as an activator.[5] This regulation is crucial for maintaining a balanced pool of dNTPs, which is essential for preventing mutations during DNA replication.

Role in Purinergic Signaling

Extracellular nucleotides such as ATP and ADP are well-established signaling molecules that act through purinergic receptors (P2X and P2Y families) to mediate a wide range of physiological processes.[5][6] While ADP is a known agonist for several P2Y receptors (P2Y1, P2Y12, P2Y13), a direct and significant signaling role for extracellular dADP has not been clearly established.[7] A synthetic analog, deoxyadenosine 5'(alpha-thio)triphosphate (dATPαS), has been shown to act as a low-potency partial agonist at the P2Y1 receptor, suggesting that the deoxyribose moiety is tolerated by some purinergic receptors.[8] However, the physiological relevance of extracellular dADP as a signaling molecule remains an area for further investigation.

Quantitative Data

Precise quantitative data on the biochemical interactions of dADP are essential for accurate modeling of metabolic pathways and for drug development.

Enzyme Kinetics

A study on the pre-steady-state kinetics of Dictyostelium NDP kinase with dideoxynucleotides (ddNTPs), which are structurally similar to dNTPs, showed that these are poor substrates compared to natural NTPs, with a rate of phosphate transfer in the range of 0.02 to 3.5 s⁻¹.[4] The equilibrium dissociation constants (KD) for ddADP were found to be approximately 10-fold higher than for ADP, indicating weaker binding.[4]

Interaction with Ribonucleotide Reductase

dATP is a potent allosteric inhibitor of most ribonucleotide reductases.[5] The binding of dATP to the allosteric site induces a conformational change that inhibits enzyme activity.[10] While direct binding affinity data for dADP to ribonucleotide reductase is not extensively reported, it is understood that the triphosphate form is the primary allosteric effector.

Experimental Protocols

Quantification of Intracellular dADP by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of dADP in cellular extracts.

1. Sample Preparation:

-

Harvest cells and immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).

-

Extract nucleotides using a cold extraction solution, typically 60-80% methanol.

-

Centrifuge the extract to pellet cellular debris.

-

Dry the supernatant containing the nucleotides under vacuum.

-

Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.

2. HPLC Separation:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).

3. MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

-

Monitor the specific mass transition for dADP (e.g., m/z 410 -> 159, representing the fragmentation of the diphosphate group).

-

Use a stable isotope-labeled internal standard of dADP for accurate quantification.

4. Data Analysis:

-

Generate a standard curve using known concentrations of dADP.

-

Quantify the amount of dADP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Enzymatic Assay for dADP Phosphorylation

This assay measures the activity of NDPK in phosphorylating dADP to dATP.

1. Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Add a known concentration of dADP as the substrate.

-

Include a phosphate donor, typically ATP.

-

Add MgCl₂ as a cofactor.

2. Enzyme Reaction:

-

Initiate the reaction by adding a purified NDPK enzyme or a cell lysate containing NDPK activity.

-

Incubate the reaction at a constant temperature (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., EDTA or by heat inactivation).

3. Detection of dATP:

-

The production of dATP can be monitored using various methods:

- HPLC: Separate the reaction products by HPLC and quantify the dATP peak.

- Coupled Enzyme Assay: Use a luciferase-based assay where the newly synthesized dATP is used to generate light.

- Radioactive Assay: Use γ-³²P-ATP as the phosphate donor and measure the incorporation of ³²P into dATP.

4. Kinetic Analysis:

-

By varying the concentration of dADP and measuring the initial reaction velocities, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Conclusion

This compound is a vital metabolite at the crossroads of DNA synthesis and cellular energy metabolism. While its primary role as a precursor to dATP is well-understood, further research is needed to fully elucidate its potential, albeit likely minor, role in extracellular signaling. The methodologies outlined in this guide provide a framework for researchers to quantitatively study dADP and its enzymatic interactions, contributing to a deeper understanding of nucleotide metabolism and its implications in health and disease.

References

- 1. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and structural basis of nucleoside diphosphate kinase–mediated regulation of spore and sclerotia development in the fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of nucleoside diphosphate kinase at the active site studied by steady-state and time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-steady state of reaction of nucleoside diphosphate kinase with anti-HIV nucleotides [pubmed.ncbi.nlm.nih.gov]

- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 6. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 7. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleotide binding to the ATP-cone in anaerobic ribonucleotide reductases allosterically regulates activity by modulating substrate binding | eLife [elifesciences.org]

- 9. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 10. How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyadenosine-5'-diphosphate Accumulation in Adenosine Deaminase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine deaminase (ADA) deficiency is a rare autosomal recessive genetic disorder characterized by a lack of the enzyme adenosine deaminase. This enzymatic defect leads to the systemic accumulation of adenosine and deoxyadenosine, with the latter being particularly toxic to developing lymphocytes. The intracellular phosphorylation of deoxyadenosine results in the accumulation of deoxyadenosine mono-, di-, and triphosphates (dAMP, dADP, and dATP). While dATP is recognized as the primary toxic metabolite responsible for the severe combined immunodeficiency (SCID) phenotype, the accumulation of dADP is also a significant biochemical consequence of the disease. This technical guide provides an in-depth analysis of 2'-deoxyadenosine-5'-diphosphate (dADP) accumulation in ADA deficiency, including quantitative data, detailed experimental protocols for its measurement, and a depiction of the relevant biochemical pathways.

Biochemical Basis of dADP Accumulation

In healthy individuals, adenosine deaminase, a key enzyme in the purine salvage pathway, catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] In ADA deficiency, the absence or severe reduction of ADA activity leads to a buildup of its substrates.[1] Deoxyadenosine readily diffuses into cells, where it is sequentially phosphorylated by cellular kinases. Deoxyadenosine kinase phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). Subsequently, dAMP is phosphorylated to dADP, and finally to dATP.[2] This cascade results in the marked elevation of total deoxyadenosine nucleotides (dAXP) in the erythrocytes and lymphocytes of ADA-deficient individuals.[1]

Quantitative Data on dADP Accumulation

The accumulation of deoxyadenosine nucleotides is a hallmark of ADA deficiency and serves as a critical diagnostic marker.[1] While dATP is the most abundant of these toxic metabolites, dADP is also present at significant concentrations. In the erythrocytes of patients with ADA deficiency, the ratio of dATP to dADP to dAMP has been reported to be approximately 10:1:0.1.[2]

Below is a summary of the quantitative data on deoxyadenosine nucleotide accumulation in ADA deficiency. It is important to note that absolute concentrations can vary between patients and depend on the severity of the ADA mutation.

| Analyte | Healthy Controls (Erythrocytes) | ADA-SCID Patients (Erythrocytes) | Reference(s) |

| Total Deoxyadenosine Nucleotides (dAXP) | Undetectable | ~0.35 to >1.5 µmol/mL packed RBCs (~20% to >70% of total adenine nucleotides) | [3] |

| dATP:dADP:dAMP Ratio | Not Applicable | 10 : 1 : 0.1 | [2] |

| Estimated dADP Concentration | Undetectable | Based on the dAXP range and the 10:1 dATP:dADP ratio, dADP levels can be estimated to be in the tens to hundreds of nmol/mL range. | [2][3] |

| Lymphocyte Count | 1,000-4,800 cells/µL (Adults) | Markedly reduced (often <500 cells/µL), characteristic of SCID. | [4][5] |

Pathophysiological Consequences of Deoxyadenosine Nucleotide Accumulation

The accumulation of deoxyadenosine and its phosphorylated derivatives is profoundly toxic to lymphocytes, leading to the severe lymphopenia and impaired immune function characteristic of SCID.[6] The primary mechanisms of toxicity are attributed to the high intracellular concentrations of dATP.

Inhibition of Ribonucleotide Reductase

dATP is a potent allosteric inhibitor of ribonucleotide reductase, a critical enzyme for the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[1] Inhibition of this enzyme leads to a depletion of the other dNTPs (dCTP, dGTP, and dTTP), thereby halting DNA synthesis and preventing lymphocyte proliferation.

Induction of Apoptosis

Elevated levels of dATP can also trigger apoptosis (programmed cell death) in lymphocytes. This process is particularly detrimental to the developing thymocytes, leading to a failure of T-cell maturation and the profound T-lymphocytopenia seen in ADA-SCID.

The following diagram illustrates the biochemical pathway leading to dADP and dATP accumulation and the subsequent downstream pathological effects.

Experimental Protocols for dADP Quantification

Accurate quantification of dADP in biological samples is crucial for the diagnosis and monitoring of ADA deficiency. The following sections provide detailed methodologies for the analysis of dADP using ion-pair reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Erythrocytes

This protocol outlines the extraction of nucleotides from red blood cells.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Phosphate-buffered saline (PBS), ice-cold

-

0.6 M Perchloric acid, ice-cold

-

3 M Potassium carbonate

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C.

-

Carefully aspirate and discard the plasma and buffy coat layer.

-

Wash the remaining packed red blood cells (RBCs) by resuspending them in 3 volumes of ice-cold PBS.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant. Repeat the wash step two more times.

-

After the final wash, lyse a known volume of packed RBCs by adding 2 volumes of ice-cold 0.6 M perchloric acid. Vortex vigorously for 30 seconds.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the acidic supernatant to a new pre-chilled microcentrifuge tube.

-

Neutralize the extract by the dropwise addition of 3 M potassium carbonate while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.0.

-

Incubate on ice for 10 minutes to precipitate potassium perchlorate.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides. The sample is now ready for analysis or can be stored at -80°C.

Ion-Pair Reversed-Phase HPLC Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

-

Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.

-

Mobile Phase B: 100% Acetonitrile

-

dADP standard for calibration

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 259 nm

-

Gradient Program:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Linear gradient to 25% Mobile Phase B

-

15-20 min: Hold at 25% Mobile Phase B

-

20-22 min: Return to 100% Mobile Phase A

-

22-30 min: Re-equilibration at 100% Mobile Phase A

-

Quantification:

-

Prepare a calibration curve using known concentrations of the dADP standard.

-

The concentration of dADP in the samples is determined by comparing the peak area of the analyte with the calibration curve.

LC-MS/MS Method

Instrumentation:

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

-

Mobile Phase A: 10 mM ammonium acetate in water (pH 7.0)

-

Mobile Phase B: 100% Methanol

-

dADP standard and a stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-dADP)

Chromatographic Conditions:

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-2 min: 2% Mobile Phase B

-

2-8 min: Linear gradient to 50% Mobile Phase B

-

8-9 min: Linear gradient to 95% Mobile Phase B

-

9-11 min: Hold at 95% Mobile Phase B

-

11-11.5 min: Return to 2% Mobile Phase B

-

11.5-15 min: Re-equilibration at 2% Mobile Phase B

-

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

dADP: Precursor ion (m/z) 410.0 -> Product ion (m/z) 159.0 (for quantification) and 79.0 (for confirmation)

-

Internal Standard: Monitor the corresponding mass transition for the stable isotope-labeled standard.

-

-

Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Quantification:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of the dADP standard and a fixed concentration of the internal standard.

Conclusion

The accumulation of this compound is a significant biochemical feature of adenosine deaminase deficiency. While dATP is the primary mediator of lymphotoxicity, the accurate measurement of dADP, along with other deoxyadenosine nucleotides, is essential for the diagnosis, understanding the disease's pathophysiology, and monitoring the efficacy of therapeutic interventions. The detailed experimental protocols provided in this guide offer a robust framework for researchers and clinicians to quantify dADP in biological samples. Further research into the specific roles of dADP in the cellular pathology of ADA deficiency may provide new insights into the disease and potential therapeutic targets.

References

- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reciprocal relationship between erythrocyte ATP and deoxy-ATP levels in inherited ADA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Table 2. [Deoxyadenosine Nucleotides (dAXP) Levels by Phenotype]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lymphocytes: Levels, ranges, and functions [medicalnewstoday.com]

- 5. immunodeficiencysearch.com [immunodeficiencysearch.com]

- 6. ashpublications.org [ashpublications.org]

The Biological Relevance of dADP in Neuronal Cells: A Core Technical Guide

Abstract: Deoxyadenosine diphosphate (dADP) is a critical intermediate in the purine salvage pathway, positioned between the phosphorylation of deoxyadenosine and the formation of deoxyadenosine triphosphate (dATP). While not as extensively studied as its triphosphate counterpart, the biological relevance of dADP in neuronal cells is intrinsically linked to the regulation of DNA synthesis, cellular energy homeostasis, and the pathological mechanisms underlying certain neurodegenerative conditions. This technical guide provides an in-depth exploration of the core functions of dADP in neurons, with a focus on its metabolism, the downstream consequences of its accumulation, and the experimental methodologies used to investigate its roles.

Introduction: The Emerging Significance of Deoxynucleotide Metabolism in Neuronal Health

Neurons, as post-mitotic cells with high metabolic demands, rely on stringent regulation of their nucleotide pools for DNA repair, mitochondrial function, and overall cellular integrity.[1] While the roles of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) in neuronal energy metabolism and signaling are well-established, the significance of their deoxy-counterparts is increasingly recognized, particularly in the context of neurological diseases. dADP's primary role is as a substrate for ribonucleotide reductase (RNR) for the synthesis of other deoxynucleotides and as a direct precursor to dATP. The accumulation of dATP, often stemming from defects in adenosine metabolism, is a key factor in the neurotoxicity observed in conditions like Adenosine Deaminase (ADA) deficiency.[2][3][4][5] This guide will dissect the knowns and unknowns surrounding dADP in neuronal cells, providing a foundational resource for researchers in the field.

The Metabolic Crossroads: dADP Synthesis and Conversion in Neuronal Cells

In neuronal cells, dADP is primarily synthesized from deoxyadenosine, a product of the breakdown of DNA and other molecules. This process involves a series of phosphorylation steps catalyzed by specific kinases. Once formed, dADP has two main fates: it can be further phosphorylated to dATP by a nucleoside diphosphate kinase, or it can be a substrate for ribonucleotide reductase.

The metabolic pathway is as follows:

-

Deoxyadenosine → dAMP: Deoxyadenosine is first phosphorylated to deoxyadenosine monophosphate (dAMP) by deoxyadenosine kinase.

-

dAMP → dADP: dAMP is then phosphorylated to dADP by a nucleoside monophosphate kinase.

-

dADP → dATP: Finally, dADP is converted to dATP by a nucleoside diphosphate kinase, utilizing ATP as the phosphate donor.

This pathway is critical in salvaging purines for DNA synthesis and repair. However, its dysregulation can have severe consequences for neuronal health.

Ribonucleotide Reductase: The Gatekeeper of Deoxynucleotide Pools

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs), the building blocks of DNA.[6] In neurons, where DNA replication is minimal, RNR activity is essential for maintaining a balanced pool of deoxynucleotides for DNA repair. The activity of RNR is tightly regulated by allosteric mechanisms, with ATP acting as a general activator and dATP as a potent inhibitor.[7][8][9]

The accumulation of dATP, which is synthesized from dADP, leads to the shutdown of RNR activity. This inhibition results in a severe imbalance of the other deoxynucleotide pools (dCTP, dGTP, and dTTP), stalling DNA repair processes and ultimately triggering apoptosis.[4][10]

Downstream Consequences: dATP-Mediated Neurotoxicity

The primary biological relevance of dADP in neuronal pathology is through its conversion to dATP. In genetic disorders such as Adenosine Deaminase (ADA) deficiency, the inability to break down adenosine and deoxyadenosine leads to their accumulation.[2][3][5] This surplus of deoxyadenosine drives the metabolic pathway towards the excessive production of dATP.

The resulting high intracellular concentrations of dATP have several detrimental effects on neuronal cells:

-

Inhibition of DNA Synthesis and Repair: As previously mentioned, elevated dATP levels potently inhibit ribonucleotide reductase, leading to a depletion of other dNTPs necessary for DNA repair.[4][10] Neurons, with their long lifespan, are particularly vulnerable to the accumulation of DNA damage.[1]

-

Induction of Apoptosis: The stalling of DNA repair and the overall cellular stress caused by dNTP imbalance activate apoptotic pathways.[11] This can involve the activation of caspases and the cleavage of key cellular proteins like poly(ADP-ribose) polymerase (PARP).[12]

-

Mitochondrial Dysfunction: While direct effects of dADP on mitochondria are not well-documented, the overall energy imbalance and cellular stress resulting from dATP accumulation can lead to mitochondrial dysfunction, a common pathway in neuronal cell death.[13][14]

Quantitative Data on dADP and Related Enzymes

Quantitative data on intracellular dADP concentrations in neuronal cells are scarce in the literature, as most studies focus on the more abundant dNTPs. However, kinetic data for enzymes involved in dADP metabolism are available, primarily from non-neuronal sources, but provide a valuable reference.

Table 1: Kinetic Properties of Enzymes Involved in dADP Metabolism

| Enzyme | Substrate | Km (µM) | Source Organism/Cell Type | Reference |

| Ribonucleotide Reductase (mouse) | ADP | ~15 | Mouse | [8] |

| Ribonucleotide Reductase (mouse) | CDP | ~5 | Mouse | [8] |

| Ribonucleotide Reductase (mouse) | GDP | ~2 | Mouse | [8] |

| Ribonucleotide Reductase (mouse) | UDP | ~20 | Mouse | [8] |

| Deoxyadenosine Kinase | Deoxyadenosine | 0.5 - 2.0 | Human T-lymphoblasts | [13] |

Note: Data from neuronal sources are limited. The provided values serve as an approximation.

Experimental Protocols

Quantification of Intracellular dADP by HPLC-MS/MS

This protocol is adapted from methods for quantifying dNTPs and can be optimized for dADP.[2]

Objective: To accurately measure the concentration of dADP in neuronal cell cultures or brain tissue homogenates.

Materials:

-

Neuronal cell culture or brain tissue

-

Ice-cold 60% methanol

-

Internal standard (e.g., a stable isotope-labeled dADP)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Hypercarb column (or similar porous graphitic carbon column)

-

Mobile Phase A: 0.1M ammonium acetate in water, pH 9.5

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile

-

Centrifuge, sonicator, and other standard laboratory equipment

Procedure:

-

Sample Collection:

-

For cell cultures, rapidly wash cells with ice-cold PBS and then lyse with a known volume of ice-cold 60% methanol.

-

For brain tissue, rapidly dissect and freeze the tissue in liquid nitrogen. Pulverize the frozen tissue and add a known volume of ice-cold 60% methanol.

-

-

Extraction:

-

Add the internal standard to the methanol lysate.

-

Sonicate the sample in an ice bath for 90 seconds to ensure complete cell lysis and extraction of nucleotides.

-

Centrifuge the lysate at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the extracted nucleotides.

-

The supernatant can be stored at -80°C until analysis.

-

-

HPLC-MS/MS Analysis:

-

Inject a known volume of the supernatant onto the HPLC-MS/MS system.

-

Use a gradient elution with Mobile Phases A and B to separate dADP from other nucleotides.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify dADP and the internal standard based on their unique parent and fragment ion masses.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of dADP.

-

Quantify the amount of dADP in the samples by comparing the peak area ratio of endogenous dADP to the internal standard against the standard curve.

-

Measurement of Ribonucleotide Reductase (RNR) Activity

This assay measures the conversion of a ribonucleoside diphosphate (like ADP) to its deoxy-form (dADP).[3][5]

Objective: To determine the enzymatic activity of RNR in neuronal cell lysates.

Materials:

-

Neuronal cell lysate

-

Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA

-

Substrate: ADP (or other NDPs)

-

Allosteric effectors: ATP (activator), dATP (inhibitor)

-

Reducing system: Thioredoxin, thioredoxin reductase, and NADPH

-

HPLC system for product detection

Procedure:

-

Lysate Preparation:

-

Homogenize neuronal cells or tissue in a suitable lysis buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant containing the cytosolic proteins, including RNR.

-

Determine the total protein concentration of the lysate.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, the reducing system, and the desired allosteric effector (e.g., ATP to measure activation).

-

Pre-incubate the mixture at 37°C.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known amount of the neuronal lysate and the substrate (ADP).

-

-

Time Course and Quenching:

-

Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 10, 15 minutes).

-

Quench the reaction in each aliquot by adding an acid (e.g., perchloric acid).

-

-

Product Analysis:

-

Neutralize the quenched samples.

-

Analyze the samples by HPLC to separate and quantify the amount of dADP produced.

-

-

Calculation of Activity:

-

Calculate the rate of dADP formation over time and normalize it to the total protein concentration in the lysate to determine the specific activity of RNR.

-

Conclusion and Future Directions

The biological relevance of dADP in neuronal cells is predominantly defined by its role as a metabolic intermediate whose downstream product, dATP, is a potent regulator of cellular processes crucial for neuronal survival. The dysregulation of dADP metabolism, leading to dATP accumulation, is a key pathogenic mechanism in certain neurological disorders.

Future research should aim to:

-

Quantify dADP pools in different neuronal subtypes and brain regions under both physiological and pathological conditions. This will help to understand the dynamics of deoxynucleotide metabolism in the nervous system.

-

Investigate potential direct roles of dADP on other cellular targets. While currently unknown, it is conceivable that dADP could have regulatory effects on other enzymes or signaling proteins that have not yet been identified.

-

Develop therapeutic strategies targeting the dADP metabolic pathway. Modulating the enzymes involved in dADP synthesis and conversion could offer novel approaches for treating neurological disorders associated with purine metabolism defects.

By further elucidating the nuanced roles of dADP, the scientific community can gain a more complete understanding of the intricate metabolic networks that govern neuronal health and disease.

References

- 1. pjoes.com [pjoes.com]

- 2. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide activation of poly(ADP-ribose) synthetase in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Neuronal and glial purinergic receptors functions in neuron development and brain disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic study on the influence of nucleoside triphosphate effectors on subunit interaction in mouse ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly(ADP-ribose)polymerase inhibitor can attenuate the neuronal death after 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Contribution of apoptosis-associated signaling pathways to epileptogenesis: lessons from Bcl-2 family knockouts [frontiersin.org]

- 11. Autophagy and apoptosis cascade: which is more prominent in neuronal death? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Poly (ADP-Ribose) Polymerase 1 Regulates Cajal-Retzius Cell Development and Neural Precursor Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial function in neuronal cells depends on p97/VCP/Cdc48-mediated quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of dADP in Yeast Genetics: A Technical Guide to a Critical Intermediate in DNA Synthesis and Damage Response

For Immediate Release

PISA, Italy – December 23, 2025 – In the intricate world of yeast genetics, the molecule deoxyadenosine diphosphate (dADP) serves as a critical, albeit often overlooked, intermediate in the biosynthesis of deoxyadenosine triphosphate (dATP), an essential building block for DNA replication and repair. While not a primary signaling molecule itself, the regulation of dADP's synthesis and conversion is central to maintaining genomic integrity, responding to DNA damage, and ensuring proper cell cycle progression in Saccharomyces cerevisiae. This technical guide provides an in-depth exploration of the function of dADP, offering researchers, scientists, and drug development professionals a comprehensive overview of the core signaling pathways, experimental methodologies, and quantitative data that define its importance.

The maintenance of balanced deoxyribonucleotide (dNTP) pools is paramount for cell viability.[1][2] Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the synthesis of all four dNTPs, and its activity is tightly controlled.[1][2] In yeast, a key inhibitor of RNR is the protein Sml1.[3][4] The degradation of Sml1 is a critical step in activating dNTP production, a process orchestrated by the Mec1/Rad53/Dun1 signaling cascade in response to DNA damage.[5][6][7] This pathway ensures that the necessary precursors for DNA repair, including dATP derived from dADP, are available when needed.

Constitutively high or imbalanced dNTP pools can be detrimental, leading to increased mutation rates and interference with DNA replication and repair pathways.[1][2][8] Studies have shown that elevated dNTP concentrations can transiently arrest the cell cycle in the late G1 phase and inhibit the DNA damage checkpoint.[1][8] This underscores the importance of the precise regulation of the enzymatic machinery that produces and utilizes dADP.

This guide will delve into the detailed mechanisms of the signaling pathways that govern dADP metabolism, provide established protocols for the quantitative analysis of dNTP pools, and present key data in a structured format to facilitate a deeper understanding of this fundamental aspect of yeast genetics.

Core Signaling Pathway: The DNA Damage Response and dNTP Regulation

The cellular response to DNA damage in Saccharomyces cerevisiae involves a complex and highly regulated signaling cascade that ultimately leads to an increase in the pool of dNTPs available for DNA repair. At the heart of this response is the regulation of Ribonucleotide Reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside diphosphate counterparts, including the conversion of ADP to dADP.

The primary inhibitor of RNR in yeast is the Sml1 protein.[3][4] Under normal conditions, Sml1 binds to the large subunit of RNR (Rnr1), effectively keeping dNTP synthesis in check.[4] When DNA damage occurs, a signaling pathway is activated to remove this inhibition.

This pathway is initiated by the sensor kinase Mec1 (a homolog of human ATR), which, upon detecting DNA lesions, phosphorylates the downstream effector kinase Rad53 (a homolog of human Chk2).[9][10][11] Activated Rad53, in turn, phosphorylates another kinase, Dun1.[6][12] Dun1 has multiple targets, a key one being the Sml1 protein. Phosphorylation of Sml1 by Dun1 marks it for degradation by the proteasome.[5][6][7] The degradation of Sml1 releases RNR from its inhibitory binding, allowing for the increased production of dNDPs, including dADP, which are then subsequently phosphorylated to dNTPs for use in DNA synthesis and repair.[5][6]

References

- 1. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional genomics of the yeast DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genomic Expression Responses to DNA-damaging Agents and the Regulatory Role of the Yeast ATR Homolog Mec1p - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct and Absolute Quantification of over 1800 Yeast Proteins via Selected Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Constitutively high dNTP concentration inhibits cell cycle progression and the DNA damage checkpoint in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agraria.com.br [agraria.com.br]

- 11. Nutrient sensing and signaling in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Yeast Copper Response Is Regulated by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Deoxyadenosine: A Technical Guide to 2'-Deoxyadenosine-5'-diphosphate Interactions with Protein Binding Sites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between 2'-Deoxyadenosine-5'-diphosphate (dADP) and its protein binding partners. Understanding these molecular conversations is pivotal for elucidating cellular signaling pathways and advancing drug discovery efforts, particularly in the realms of cancer and immunodeficiency. This document provides a comprehensive overview of the key protein targets of dADP, quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular mechanisms.

Key Protein Interactions with dADP

Our investigation identifies two primary protein targets for dADP: Ribonucleotide Reductase (RNR), a crucial enzyme in DNA synthesis, and Polynucleotide Phosphorylase, an enzyme involved in RNA metabolism.

Ribonucleotide Reductase (RNR): Allosteric Inhibition

Ribonucleotide Reductase is a master regulator of the cellular dNTP pool, and its activity is tightly controlled by allosteric mechanisms. While dATP is widely recognized as a potent allosteric inhibitor of RNR, crystallographic studies have revealed that dATP is often hydrolyzed to dADP within the allosteric "activity site" (A-site) located in the N-terminal cone domain of the R1 subunit. This suggests that dADP is a key effector molecule in the feedback inhibition of RNR.

Binding of dADP to the A-site induces a significant conformational change in the RNR complex, promoting the formation of inactive oligomers (e.g., hexamers in human RNR)[1][2]. This oligomerization sterically hinders the interaction between the large catalytic subunit (R1) and the small radical-generating subunit (R2), thereby preventing the initiation of the catalytic cycle and halting dNTP production[1][2]. This mechanism is a critical cellular strategy to maintain a balanced supply of deoxynucleotides for DNA replication and repair.

Polynucleotide Phosphorylase: Competitive Inhibition

In contrast to the allosteric inhibition of RNR, dADP acts as a competitive inhibitor of Polynucleotide Phosphorylase from Micrococcus luteus. It competes with the natural substrates, inorganic phosphate (Pi) and polynucleotides, for binding to the enzyme's active site[1]. Kinetic studies have suggested the presence of at least two distinct binding sites for dADP on this enzyme, though specific inhibition constants (Ki) were not explicitly detailed in the reviewed literature[1]. This inhibitory action on a key enzyme in RNA processing highlights the broader impact of dADP on cellular nucleic acid metabolism.

Quantitative Binding Data

The precise quantification of binding affinities is essential for understanding the potency and specificity of dADP's interactions with its protein targets. The following table summarizes the available quantitative data.

| Protein Target | Ligand | Organism | Binding Site | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |

| Ribonucleotide Reductase (Murine) | dATP | Mouse | Specificity Site | Not Specified | 0.07 µM | N/A |

| Ribonucleotide Reductase (Murine) | dATP | Mouse | Activity Site | Not Specified | 1.5 µM | N/A |

| Polynucleotide Phosphorylase | dADP | Micrococcus luteus | Active Site | Kinetic Analysis | Ki not specified (Competitive Inhibition) | [1] |

Note: The Kd values for dATP with murine Ribonucleotide Reductase are provided as a close approximation for the binding affinity of dADP, given that dATP is hydrolyzed to dADP in the binding pocket.

Signaling Pathway and Regulatory Mechanisms

The allosteric inhibition of Ribonucleotide Reductase by dADP is a classic example of feedback regulation in a critical metabolic pathway. The following diagram illustrates this regulatory mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between dADP and its protein binding partners.

Isothermal Titration Calorimetry (ITC) for dADP-RNR Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the R1 subunit of Ribonucleotide Reductase to >95% purity.

-

Prepare a stock solution of this compound (dADP) in the same buffer as the protein.

-

Thoroughly dialyze both the protein and dADP solutions against the same buffer (e.g., 50 mM HEPES pH 7.6, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP) to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and dADP solutions spectrophotometrically.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the R1 protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the dADP solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a control titration by injecting dADP into the buffer to determine the heat of dilution.

-

-

Data Acquisition:

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the dADP solution into the protein-containing sample cell.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of dADP to R1.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).

-

Surface Plasmon Resonance (SPR) for dADP-RNR Interaction

SPR is a label-free technique for real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Protocol:

-

Sensor Chip Preparation:

-

Immobilize the purified R1 subunit of Ribonucleotide Reductase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the R1 protein solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dADP solutions at different concentrations in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Inject the dADP solutions sequentially over the immobilized R1 surface, starting with the lowest concentration.

-

Include a buffer-only injection as a reference.

-

Monitor the change in the SPR signal (response units, RU) in real-time.

-

-

Data Acquisition:

-

Record the sensorgram for each dADP concentration, which includes an association phase (dADP injection), an equilibrium phase, and a dissociation phase (buffer flow).

-

After each binding cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove the bound dADP.

-

-

Data Analysis:

-

Subtract the reference channel data from the experimental channel data to correct for bulk refractive index changes.

-

Globally fit the sensorgrams from all dADP concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

-

Filter-Binding Assay for dADP-Protein Interaction

This classic technique is useful for determining the binding affinity by separating protein-ligand complexes from the free ligand using a nitrocellulose membrane.

Protocol:

-

Reagent Preparation:

-

Prepare a radiolabeled version of dADP (e.g., [³²P]dADP or [³H]dADP).

-

Prepare a series of dilutions of the purified protein (RNR or Polynucleotide Phosphorylase) in binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).

-

-

Binding Reaction:

-

In a series of tubes, mix a constant, low concentration of radiolabeled dADP with increasing concentrations of the protein.

-

Incubate the reactions at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Set up a dot-blot or filter manifold with nitrocellulose membranes.

-

Apply each binding reaction to a separate well and apply a gentle vacuum to draw the solution through the membrane. Proteins and protein-ligand complexes will bind to the nitrocellulose, while free dADP will pass through.

-

Wash each filter with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification and Data Analysis:

-

Quantify the amount of radioactivity retained on each filter using a scintillation counter or a phosphorimager.

-

Plot the amount of bound dADP as a function of the protein concentration.

-

Fit the data to a saturation binding curve to determine the equilibrium dissociation constant (Kd), which is the protein concentration at which 50% of the maximum binding is observed.

-

Implications for Drug Development

The interaction of dADP with key cellular enzymes presents exciting opportunities for therapeutic intervention.

-

Ribonucleotide Reductase as a Cancer Target: RNR is a well-established target for anticancer drugs due to its essential role in providing the building blocks for DNA synthesis in rapidly proliferating cancer cells. The allosteric A-site, where dADP binds, represents a promising target for the development of novel, non-competitive inhibitors. Small molecules that mimic the inhibitory effect of dADP could effectively shut down dNTP production in cancer cells, leading to cell cycle arrest and apoptosis.

-

Adenosine Deaminase (ADA) Deficiency: In ADA deficiency, the accumulation of dATP and its metabolite dADP is toxic to lymphocytes, leading to severe combined immunodeficiency (SCID). A deeper understanding of how elevated dADP levels impact other cellular processes through its protein interactions could reveal new therapeutic strategies for managing this devastating disease.

This guide provides a foundational understanding of the critical interactions of dADP with its protein binding partners. The detailed experimental protocols and quantitative data herein are intended to empower researchers to further investigate these interactions and to facilitate the development of novel therapeutics targeting these pathways.

References

Preliminary Studies on the Effect of 2'-Deoxyadenosine 5'-Diphosphate (dADP) on Cell Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract